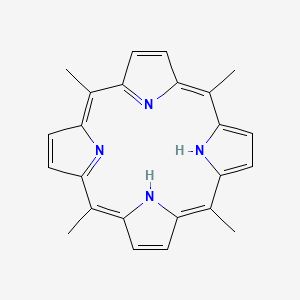

5,10,15,20-Tetramethyl-21H,23H-porphine

説明

5,10,15,20-Tetramethyl-21H,23H-porphine is a type of porphyrin, a class of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are aromatic, which gives them stability, and they can form complexes with metals, making them key components in several important biological molecules .

Synthesis Analysis

The synthesis of 5,10,15,20-Tetramethyl-21H,23H-porphine involves complex chemical reactions. One method involves the use of mesoporous carbon nitride (MCN), synthesized using a mesoporous silica material (MCM-41) as a sacrificial template. The porphyrin is then integrated with MCN to create a composite material used for the electrocatalytic reduction of oxygen .Molecular Structure Analysis

The molecular structure of 5,10,15,20-Tetramethyl-21H,23H-porphine is complex. It has an empirical formula of C44H30N4 and a molecular weight of 614.74 . The structure can be viewed using Java or Javascript . The crystal structure of a variant of this compound, 5,10,15,20-tetramethyl-21H,23H-porphine vanadium(IV) oxide, has been determined .Chemical Reactions Analysis

5,10,15,20-Tetramethyl-21H,23H-porphine can participate in various chemical reactions. For instance, it can react with [Re 6 (μ 3 -Se) 8 (Pet 3) 5 (NCMe] 2+ and 2,4,6-tri-4-pyridyl-1,3,5-triazine to form tri- and tetra complexes . It can also be used for the electrocatalytic reduction of oxygen .Physical And Chemical Properties Analysis

5,10,15,20-Tetramethyl-21H,23H-porphine is a crystalline powder with a melting point of over 300 °C. It is soluble in toluene at 0.03 g/L and has a maximum absorption wavelength (λmax) of 415 nm .科学的研究の応用

Interfacial Ion-Association Adsorption

5,10,15,20-Tetramethyl-21H,23H-porphine has been studied for its interfacial ion-association adsorption properties. For instance, the adsorptivity of porphyrins, including derivatives of tetramethyl-21H,23H-porphine, has been measured at the toluene/water interface, revealing the influence of ionic surfactants on the adsorption process (Saitoh & Watarai, 1997).

Charge-Transfer Complexes

Charge-transfer complexes involving derivatives of tetramethyl-21H,23H-porphine have been prepared and studied. These complexes crystallize in a mixed-stacked structure, and their electronic states have been investigated, revealing a neutral ground state and involvement in π–π* charge-transfer interactions (Jose-Larong, Takahashi, & Inabe, 2013).

Gas Sensing Applications

Tetramethyl-21H,23H-porphine derivatives have been evaluated for their response to gases like nitrogen dioxide. The studies have shown changes in the absorption spectrum upon exposure to NO2, indicating potential applications in gas sensing (Mcnaughton et al., 2006).

Synthesis of Porphyrin Peptide Constructs

Monofunctionalized derivatives of tetraphenyl-21H,23H-porphine have been developed for attachment to peptide side-chains. This synthesis approach offers pathways to novel polymeric porphyrin agents for applications like MRI contrast enhancement (Matthews, Pouton, & Threadgill, 1999).

Porphyrin Assemblies with Carbon Nanotubes

Derivatives of tetramethyl-21H,23H-porphine have shown selectivity towards semiconducting single-walled carbon nanotubes, suggesting applications in materials science and nanotechnology (Li et al., 2004).

Chirality Amplification in Porphyrin Assemblies

Achiral derivatives of tetramethyl-21H,23H-porphine have been found to exhibit macroscopic supramolecular chirality when transferred to solid substrates, indicating potential applications in materials science and nanotechnology (Chen et al., 2006).

Photodynamic Therapy Applications

Water-soluble derivatives of tetramethyl-21H,23H-porphine have been studied for their potential in photodynamic therapy of tumors. Their ability to transport into tumor cells and photosensitize the production of singlet oxygen has been investigated, suggesting potential medical applications (Mazzaglia et al., 2003).

特性

IUPAC Name |

5,10,15,20-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-13-17-5-7-19(25-17)14(2)21-9-11-23(27-21)16(4)24-12-10-22(28-24)15(3)20-8-6-18(13)26-20/h5-12,25-26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZBOUYBQUXMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C)C)C)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetramethyl-21H,23H-porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[2,1-a]phthalazin-6-amine](/img/structure/B3144236.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3144242.png)

![1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-](/img/structure/B3144271.png)

![N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline](/img/structure/B3144283.png)

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)

![Methyl 2-[(3-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3144306.png)

![2-[(2-Hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B3144314.png)